[3-Methoxy-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanol
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Description
“[3-Methoxy-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanol” is a chemical compound. It is also known as (4,4,5,5-四甲基-1,3,2-二氧杂硼烷-2-基)苯, which is commonly used in the preparation of pharmaceuticals and chemical intermediates . It is also employed in the synthesis, optical, and electrochemical properties of novel copolymers on the basis of benzothiadiazole and electron-rich arene units .
Chemical Reactions Analysis
This compound can undergo various chemical reactions. For instance, it can participate in borylation at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate . It can also undergo hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts .Scientific Research Applications
Synthesis and Structural Characterization
The synthesis of boric acid ester intermediates with benzene rings, such as methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate, involves a three-step substitution reaction. These compounds' structures are confirmed using techniques like FTIR, NMR spectroscopy, and mass spectrometry. X-ray diffraction measures single crystals, allowing for crystallographic and conformational analyses. Computational methods like density functional theory (DFT) are employed to compare molecular structures with X-ray diffraction values, further investigating the compounds' molecular electrostatic potential and frontier molecular orbitals. This detailed structural characterization reveals physicochemical properties, underscoring the potential of these compounds in materials science and chemical synthesis (Huang et al., 2021).
Properties
IUPAC Name |
[3-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21BO4/c1-13(2)14(3,4)19-15(18-13)11-6-10(9-16)7-12(8-11)17-5/h6-8,16H,9H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDFOBNAFQWKLKS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)OC)CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21BO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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